molecular formula C11H18N2O3 B7988841 tert-Butyl 6-cyano-1,4-oxazepane-4-carboxylate

tert-Butyl 6-cyano-1,4-oxazepane-4-carboxylate

Cat. No.: B7988841
M. Wt: 226.27 g/mol
InChI Key: OKGJAFUVBANFPN-UHFFFAOYSA-N
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Description

tert-Butyl 6-cyano-1,4-oxazepane-4-carboxylate is a heterocyclic compound with the molecular formula C11H18N2O3 and a molecular weight of 226.27 g/mol . It is primarily used in research and development within the fields of organic chemistry and medicinal chemistry.

Preparation Methods

The synthesis of tert-Butyl 6-cyano-1,4-oxazepane-4-carboxylate typically involves the reaction of tert-butyl 6-amino-1,4-oxazepane-4-carboxylate with a cyanating agent under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, often in the presence of a base like triethylamine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

tert-Butyl 6-cyano-1,4-oxazepane-4-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

tert-Butyl 6-cyano-1,4-oxazepane-4-carboxylate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Organic Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Medicinal Chemistry: The compound is used in the development of pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.

    Biological Research: It is employed in the study of enzyme inhibitors and receptor modulators.

    Industrial Applications: The compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl 6-cyano-1,4-oxazepane-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites on the target molecules. This interaction can result in inhibition or activation of the target, depending on the nature of the compound and the target .

Comparison with Similar Compounds

tert-Butyl 6-cyano-1,4-oxazepane-4-carboxylate can be compared with similar compounds such as:

The uniqueness of this compound lies in its cyano group, which provides distinct reactivity and potential for forming diverse derivatives.

Properties

IUPAC Name

tert-butyl 6-cyano-1,4-oxazepane-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3/c1-11(2,3)16-10(14)13-4-5-15-8-9(6-12)7-13/h9H,4-5,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKGJAFUVBANFPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC(C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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